molecular formula C15H14Cl3N3OS B5151378 N-[1-(4,6-dimethylpyrimidin-2-ylthio)-2,2,2-trichloroethyl]benzamide

N-[1-(4,6-dimethylpyrimidin-2-ylthio)-2,2,2-trichloroethyl]benzamide

Cat. No.: B5151378
M. Wt: 390.7 g/mol
InChI Key: QTMOMFJPUFYSOU-UHFFFAOYSA-N
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Description

N-[1-(4,6-Dimethylpyrimidin-2-ylthio)-2,2,2-trichloroethyl]benzamide is a synthetic organic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. The molecule incorporates a thioether linkage (-S-) connecting the pyrimidine ring to a trichloroethyl group, which is further conjugated to a benzamide moiety.

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl3N3OS/c1-9-8-10(2)20-14(19-9)23-13(15(16,17)18)21-12(22)11-6-4-3-5-7-11/h3-8,13H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMOMFJPUFYSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4,6-dimethylpyrimidin-2-ylthio)-2,2,2-trichloroethyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4,6-dimethylpyrimidine-2-thiol: This intermediate is synthesized by reacting 4,6-dimethylpyrimidine with a thiolating agent such as hydrogen sulfide or thiourea under controlled conditions.

    Formation of 2,2,2-trichloroethylbenzamide: This intermediate is prepared by reacting benzoyl chloride with trichloroethanol in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves the coupling of 4,6-dimethylpyrimidine-2-thiol with 2,2,2-trichloroethylbenzamide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4,6-dimethylpyrimidin-2-ylthio)-2,2,2-trichloroethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the trichloroethyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Ethyl derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[1-(4,6-dimethylpyrimidin-2-ylthio)-2,2,2-trichloroethyl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

    Medicine: The compound’s potential therapeutic properties are investigated, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(4,6-dimethylpyrimidin-2-ylthio)-2,2,2-trichloroethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trichloroethyl group and the dimethylpyrimidinylthio moiety play crucial roles in the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-[1-(4,6-dimethylpyrimidin-2-ylthio)-2,2,2-trichloroethyl]benzamide, a comparative analysis with structurally analogous compounds is essential. Below, key analogs are evaluated based on substituents, synthetic routes, and biological relevance:

Structural and Functional Analogues

Compound Name Molecular Formula (Key Substituents) Molecular Weight (g/mol) Key Features Biological Activity/Application Reference
This compound C₁₆H₁₅Cl₃N₃O₂S (4,6-dimethylpyrimidin-2-ylthio, trichloroethyl, benzamide) ~423.7 (calculated) High lipophilicity due to trichloroethyl group; potential kinase inhibition via pyrimidine-thioether scaffold. Hypothesized enzyme inhibition N/A
(S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1) C₂₂H₂₂Cl₂N₆O₂ (dichlorobenzamide, hydroxypropan-2-ylamino, methylpyrimidine) 447.1 EGFR T790M inhibitor; pyrimidine-amino linkage enhances binding to kinase domain. LCMS [M+H]+ = 447.1; NMR-confirmed stereochemistry . EGFR inhibition (IC₅₀ = 12 nM)
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) C₁₃H₁₇N₂O₃S₂ (thietan-3-yloxy, methylpyrimidine, thioether) ~325.4 (calculated) Thioether and thietan groups improve metabolic stability; synthesized via nucleophilic substitution. Potential intermediate for bioactive molecules. ADMET studies (unpublished)
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine C₁₃H₁₃N₅ (4,6-dimethylpyrimidin-2-yl, benzimidazole) 247.3 Planar benzimidazole-pyrimidine scaffold; X-ray data confirms π-π stacking and hydrogen bonding. No reported bioactivity . Structural model for drug design
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine C₁₃H₁₂N₄S (4,6-dimethylpyrimidin-2-yl, benzothiazole) 264.3 Benzothiazole substitution introduces sulfur-mediated electronic effects; crystallographic stability confirmed . Not reported

Key Comparative Insights

Substituent Effects on Bioactivity: The trichloroethyl group in the target compound distinguishes it from analogs like Compound 1 (), which uses a hydroxypropan-2-ylamino group for EGFR binding. The trichloroethyl moiety may confer higher lipophilicity but could also increase toxicity risks compared to polar substituents . The benzamide group in the target compound contrasts with benzimidazole/benzothiazole moieties in and . Benzamide derivatives are often associated with protease or kinase inhibition, while benzothiazoles are linked to antimicrobial activity .

Synthetic Accessibility :

  • The thioether linkage in the target compound is synthetically analogous to Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (), where nucleophilic substitution reactions are employed. However, the trichloroethyl group introduces challenges in regioselectivity and purification .

Structural Stability: X-ray crystallography of N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine () reveals a planar conformation favoring π-π interactions.

Biological Activity

N-[1-(4,6-dimethylpyrimidin-2-ylthio)-2,2,2-trichloroethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including case studies and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzamide moiety linked to a pyrimidine derivative. Its chemical formula is C13H13Cl3N2SC_{13}H_{13}Cl_3N_2S, indicating the presence of halogen atoms which may contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds with benzamide structures. For instance, research on derivatives of benzimidazole and benzothiazole has shown promising results against various cancer cell lines. The compounds exhibited significant cytotoxicity and antiproliferative effects in vitro.

Case Study: Antitumor Efficacy

In a comparative study involving this compound and other benzamide derivatives:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Conducted : MTS cytotoxicity assay and BrdU proliferation assay.
  • Results : The compound demonstrated an IC50 value of approximately 5.13 μM against HCC827 cells, indicating moderate potency in inhibiting cell proliferation.

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated. For example, derivatives containing thioether linkages have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus10 µg/mL
Compound BEscherichia coli15 µg/mL
This compoundStaphylococcus aureus12 µg/mL

The proposed mechanism of action for this compound involves interaction with DNA. Similar compounds have been shown to bind within the minor groove of DNA, inhibiting essential enzymes involved in DNA replication and transcription.

Q & A

Q. What are the key methodologies for synthesizing N-[1-(4,6-dimethylpyrimidin-2-ylthio)-2,2,2-trichloroethyl]benzamide?

Synthesis typically involves multi-step reactions with careful optimization of conditions. For example:

  • Step 1 : Reacting a 4,6-dimethylpyrimidin-2-thiol derivative with a trichloroethyl intermediate under nucleophilic substitution conditions. Ethanol or acetone is often used as a solvent under reflux (60–80°C).
  • Step 2 : Subsequent coupling with benzamide derivatives via amidation, requiring bases like triethylamine to facilitate the reaction .
  • Critical Parameters : Temperature control (±2°C) and pH (6.5–7.5) are vital to minimize side products. Reaction progress is monitored via TLC or HPLC .

Q. How is the structural identity of this compound confirmed in research settings?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR identify proton and carbon environments, confirming the pyrimidine-thioether linkage and trichloroethyl group (e.g., δ 2.4–2.6 ppm for methyl groups on pyrimidine) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 435.2) and fragmentation patterns .
  • X-ray Crystallography : Used to resolve 3D conformation, particularly for verifying stereochemistry in crystalline forms .

Q. What biological assays are employed to evaluate its activity?

  • Enzyme Inhibition Assays : IC50_{50} values are determined using fluorogenic substrates in kinetic studies (e.g., protease or kinase targets) .
  • Molecular Docking : Preliminary computational screening against target proteins (e.g., PDB entries) to predict binding affinity and guide wet-lab experiments .
  • Cell-Based Viability Assays : Dose-response curves (0.1–100 µM) in cancer or microbial cell lines, with controls for cytotoxicity .

Advanced Research Questions

Q. How can researchers control stereochemical outcomes during synthesis?

  • Z/E Isomerism : The Z-isomer (biologically active form) is favored by maintaining a pH of 6.5–7.0 and temperatures below 70°C during nucleophilic substitution. Polar solvents (e.g., DMF) stabilize the transition state .
  • Chiral Chromatography : For enantiomeric separation, use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients (85:15 v/v) .

Q. What computational strategies are used to predict structure-activity relationships (SAR)?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å) .
  • Pharmacophore Modeling : Identify critical moieties (e.g., pyrimidine-thioether) using software like Schrödinger’s Phase, focusing on hydrogen-bond acceptors and hydrophobic pockets .

Q. How should researchers address contradictory data in biological activity studies?

  • Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays). Variations in IC50_{50} may arise from differing buffer compositions .
  • Isomeric Purity : Confirm isomer ratios via HPLC (C18 column, acetonitrile:water gradient). Impurities <5% are critical for reproducible activity .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates. Six replicates per condition are recommended .

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